

Sarafloxacin-d8 Analytical Standard: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Sarafloxacin-d8	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core analytical properties of **Sarafloxacin-d8**, a deuterated analog of the fluoroquinolone antibiotic, Sarafloxacin. This document is intended to serve as a comprehensive resource, offering detailed information on its chemical and physical characteristics, alongside validated analytical methodologies. The inclusion of structured data tables, detailed experimental protocols, and visual diagrams aims to facilitate its application in research, quality control, and drug development.

Core Properties of Sarafloxacin-d8 Analytical Standard

Sarafloxacin-d8 is a stable, isotopically labeled form of Sarafloxacin, primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry-based assays. Its physical and chemical properties are crucial for accurate and reproducible analytical measurements.

Chemical and Physical Data

The fundamental properties of **Sarafloxacin-d8** and its common salt forms are summarized below. These values are essential for the preparation of standard solutions and the interpretation of analytical data.



Property	Sarafloxacin-d8	Sarafloxacin-d8 Hydrochloride	Sarafloxacin-d8 hydrochloride trihydrate
Synonyms	A-56620-d8, 沙拉沙星-d8[1]	-	6-Fluoro-1-(4- fluorophenyl)-1,4- dihydro-4-oxo-7-(1- piperazin-d8-1-yl)-3- quinolinecarboxylic acid hydrochloride trihydrate[2]
CAS Number	1352879-52-7[1][3]	1352879-52-7[4][5]	-
Molecular Formula	C20H9D8F2N3O3[1] [3]	C20H10D8CIF2N3O3[5][6]	C20D8H9F2N3O3 · HCI · 3H2O[7]
Molecular Weight	393.41 g/mol [1][3]	429.87 g/mol [4][5][6]	483.92 g/mol [7]
Density	-	1.4 ± 0.1 g/cm³[4]	-
Boiling Point	-	621.4 ± 55.0 °C at 760 mmHg[4]	-
Flash Point	-	329.6 ± 31.5 °C[4]	Not applicable[7]
Purity	-	>95% (HPLC)[6]	-
Storage Temperature	-	+4°C[6] or -20°C[8]	-
Stability	-	Stable for ≥4 years at -20°C[9]	-

Solubility

Solvent	Solubility
DMSO	~2 mg/mL[9]
Dimethylformamide (DMF)	~5 mg/mL[9]
PBS (pH 7.2)	~0.5 mg/mL[9]



Experimental Protocols

Accurate quantification of Sarafloxacin and its deuterated analog in various matrices is critical. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two common analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method for Sarafloxacin Analysis

This protocol is adapted for the quantification of Sarafloxacin in bulk drug substances and can be validated for use with **Sarafloxacin-d8**.

1. Instrumentation and Conditions:[5][7]

Parameter	Specification
HPLC System	Isocratic Pumping System with UV-Vis Detector
Column	μ-Bondapak C18 (3.9 mm x 300 mm)
Mobile Phase	Acetonitrile: Methanol: 2 mmol/L H ₃ PO ₄ (pH 3.5 with triethylamine) (30:5:65 v/v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	278 nm
Column Temperature	15°C
Injection Volume	20 μL

2. Reagent and Solution Preparation:[5]

- Mobile Phase: Prepare a 2 mmol/L solution of phosphoric acid in HPLC-grade water. Adjust
 the pH to 3.5 using triethylamine. Mix acetonitrile, methanol, and the pH-adjusted phosphoric
 acid solution in the specified ratio. Degas the mobile phase by sonication or vacuum
 filtration.
- Standard Stock Solution: Accurately weigh a suitable amount of Sarafloxacin Hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution of known



concentration.

- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range.
- Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v).
 Filter the sample solution through a 0.45 μm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Sarafloxacin in Biological Matrices

This method is suitable for the sensitive and selective quantification of Sarafloxacin residues in animal-derived food products, utilizing **Sarafloxacin-d8** as an internal standard.

- 1. Sample Preparation (QuEChERS-based):[4][10]
- Homogenization: Weigh 5 g (± 0.1 g) of the homogenized tissue or 5 mL of milk into a 50 mL centrifuge tube.
- Internal Standard Fortification: Spike the sample with an appropriate volume of Sarafloxacin-d8 internal standard solution.
- Extraction: Add 10 mL of acetonitrile with 1% formic acid. Vortex vigorously for 1 minute. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately vortex for another minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing appropriate sorbents. Vortex and centrifuge.
- Final Extract Preparation: Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase. Filter through a 0.22 µm syringe filter into an autosampler vial.
- 2. LC-MS/MS Instrumentation and Conditions:



Parameter	Specification
LC System	UHPLC system
Column	C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Optimized for separation of Sarafloxacin and internal standard
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μL
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Specific precursor-to-product ion transitions for Sarafloxacin and Sarafloxacin-d8

Visualizing Workflows and Pathways Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the analysis of Sarafloxacin in biological matrices using LC-MS/MS with an internal standard like **Sarafloxacin-d8**.



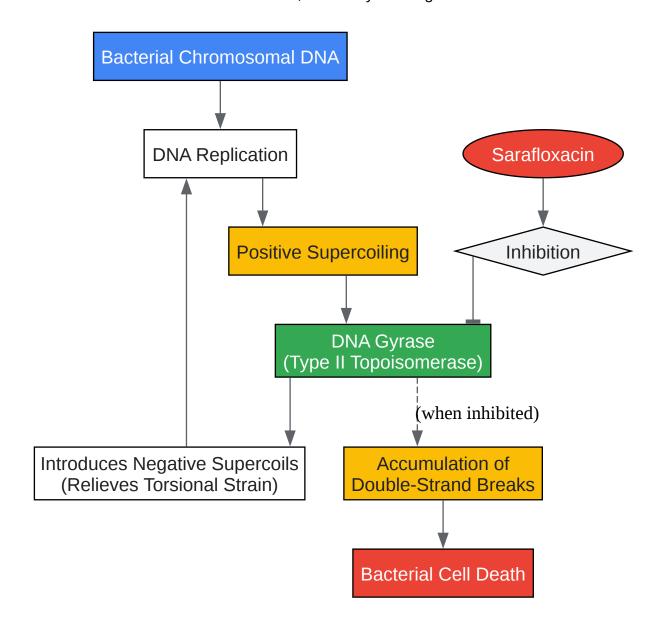
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LC-MS/MS analysis workflow.



Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Sarafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).[8][11][12] This enzyme is crucial for relieving torsional strain during DNA replication. Inhibition of DNA gyrase leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.



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Inhibition of DNA gyrase by Sarafloxacin.

Metabolic Pathway of Sarafloxacin



The metabolism of Sarafloxacin primarily involves the oxidative degradation of the piperazinyl substituent. The major metabolites identified are 3'-oxo-sarafloxacin, an ethylene diamine-substituted quinolone, and an aminoquinolone.[13]



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Metabolic pathway of Sarafloxacin.

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